4-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
4-Chloro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound with a unique structure that includes a chloro-substituted biphenyl core and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Chloro Group: Chlorination of the biphenyl core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction using a suitable pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
4-Chloro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid: shares structural similarities with other chloro-substituted biphenyl compounds and pyrrolidine derivatives.
Thiazolidine derivatives: These compounds also contain a five-membered ring with nitrogen and sulfur atoms, exhibiting diverse biological activities.
Pyrazolo[3,4-b]pyridines: These compounds have a similar heterocyclic structure and are used in various biomedical applications.
Uniqueness
The uniqueness of 4-Chloro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid lies in its specific combination of functional groups and its potential for diverse applications in multiple fields of research.
Properties
Molecular Formula |
C18H16ClNO3 |
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Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-chloro-5-[2-(pyrrolidine-3-carbonyl)phenyl]benzoic acid |
InChI |
InChI=1S/C18H16ClNO3/c19-16-6-5-11(9-15(16)18(22)23)13-3-1-2-4-14(13)17(21)12-7-8-20-10-12/h1-6,9,12,20H,7-8,10H2,(H,22,23) |
InChI Key |
WZLDPUFGWGADLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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